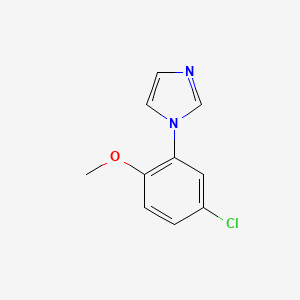

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZMTODMWVRWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500821 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-67-9 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Chloro 2 Methoxyphenyl 1h Imidazole and Its Chemical Congeners

Novel Synthetic Routes and Reaction Pathway Elucidation

The construction of the N-aryl bond in 1-(5-chloro-2-methoxyphenyl)-1H-imidazole is typically achieved through cross-coupling reactions. Two of the most prominent and advanced methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine or a heterocyclic N-H compound. wikipedia.org For the synthesis of this compound, this would involve the reaction of imidazole (B134444) with 1-halo-5-chloro-2-methoxybenzene. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient protocols using soluble copper catalysts supported by various ligands. wikipedia.orgnih.gov The reaction pathway is believed to involve the in-situ formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile alternative for the formation of C-N bonds. wikipedia.orglibretexts.org The synthesis of this compound via this method would entail the reaction of imidazole with an appropriately substituted aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the imidazole to the resulting Pd(II) complex, deprotonation of the imidazole by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylimidazole and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.orglibretexts.org

Other synthetic strategies for substituted imidazoles include multi-component reactions (MCRs) and the functionalization of pre-formed imidazole rings. However, for the specific N-arylation required for this compound, the Ullmann and Buchwald-Hartwig reactions remain the most direct and widely studied approaches.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of both Ullmann and Buchwald-Hartwig reactions are highly dependent on the careful optimization of several reaction parameters.

Catalyst and Ligand System: In copper-catalyzed N-arylation, the choice of the copper source (e.g., CuI, CuBr, CuO) and the ligand is critical. nih.gov Simple and inexpensive chelating ligands have been shown to greatly accelerate the reaction. nih.gov For palladium-catalyzed reactions, the selection of the phosphine ligand is paramount. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were among the first to show broad applicability, while more recent developments have introduced sterically hindered and electron-rich ligands that enable the coupling of even challenging substrates under mild conditions. wikipedia.org For instance, specific ligands have been developed for the N-arylation of imidazoles that can overcome the inhibitory effects of the imidazole substrate on the catalyst. mit.edu

Base: The choice of base is crucial for the deprotonation of the imidazole N-H bond. Common bases used in these reactions include alkali metal carbonates (e.g., Cs2CO3, K2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOt-Bu). libretexts.orgnih.govresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, the use of soluble organic bases has been shown to promote the reaction at lower temperatures. acs.org

Solvent: The solvent plays a key role in solubilizing the reactants and catalyst system, and can also influence the reaction mechanism and selectivity. researchgate.net High-boiling polar aprotic solvents like DMF, NMP, and DMSO are commonly used in Ullmann reactions. wikipedia.orgmdpi.com In Buchwald-Hartwig aminations, ethereal solvents like THF and dioxane, as well as aromatic hydrocarbons like toluene, are frequently employed. wikipedia.orglibretexts.org The use of environmentally benign solvents, such as deep eutectic solvents or even water, has also been explored. nih.govbiomedres.us

Temperature and Reaction Time: Modern catalytic systems for both Ullmann and Buchwald-Hartwig reactions have enabled a significant reduction in reaction temperatures and times compared to traditional methods. nih.govorganic-chemistry.org Microwave irradiation has also been successfully applied to accelerate these coupling reactions, often leading to higher yields in shorter timeframes. nih.gov

Interactive Data Table: Optimization of N-Arylation of Imidazole with Aryl Halides

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Catalyst | CuI vs. Pd(OAc)2 | Both can be effective, but Pd catalysts often offer broader scope and milder conditions. | nih.govorganic-chemistry.org |

| Ligand | None vs. Phosphine/Diamine | Ligands are crucial for high efficiency and selectivity in both Cu- and Pd-catalyzed reactions. | nih.govwikipedia.org |

| Base | K2CO3 vs. NaOt-Bu | Stronger bases like NaOt-Bu can lead to faster reactions but may have lower functional group tolerance. | libretexts.org |

| Solvent | Toluene vs. DMSO | The optimal solvent depends on the specific catalyst system and substrates. | organic-chemistry.orgorganic-chemistry.org |

| Temperature | 80°C vs. 120°C | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. | nih.gov |

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern unless chiral derivatives are being targeted. However, regioselectivity is a critical aspect, as unsymmetrical imidazoles can potentially be arylated at two different nitrogen atoms.

In the case of imidazole itself, the two nitrogen atoms are equivalent. However, for substituted imidazoles, the reaction can lead to a mixture of regioisomers. The regiochemical outcome of the N-arylation of substituted imidazoles can be influenced by several factors:

Steric Hindrance: Bulky substituents on the imidazole ring can direct the incoming aryl group to the less sterically hindered nitrogen atom.

Electronic Effects: The electronic properties of the substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: The choice of catalyst, ligand, base, and solvent can all play a role in controlling the regioselectivity of the reaction. researchgate.net

For the synthesis of this compound, starting from imidazole and 1-halo-5-chloro-2-methoxybenzene, the issue of regioselectivity on the imidazole ring is not present. However, the regioselective synthesis of the starting aryl halide is a key consideration.

Furthermore, recent studies have focused on developing highly regioselective methods for the N-arylation of unsymmetrical imidazoles. nih.govnih.gov For example, specific palladium-ligand systems have been designed to achieve complete N1-selectivity in the arylation of 4-substituted imidazoles. mit.edu Computational studies have also been employed to understand and predict the regiochemical outcome of these reactions. researchgate.net

Diversification and Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, its further diversification can lead to a wide range of analogs with potentially interesting properties. Derivatization can be achieved by introducing various functional groups at different positions on both the imidazole and the phenyl rings.

Functionalization of the Imidazole Ring: The C2, C4, and C5 positions of the imidazole ring can be functionalized through various reactions. For example, lithiation of the imidazole ring followed by quenching with an electrophile can introduce substituents at the C2 position. Halogenation reactions can introduce bromine or iodine atoms, which can then be used in further cross-coupling reactions to introduce new aryl or alkyl groups.

Functionalization of the Phenyl Ring: The phenyl ring of this compound already contains a chloro and a methoxy (B1213986) substituent. The chloro group can be a handle for further transformations, such as Suzuki or Sonogashira cross-coupling reactions, to introduce new carbon-carbon bonds. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized. Additionally, electrophilic aromatic substitution reactions could potentially introduce other substituents on the phenyl ring, although the directing effects of the existing groups would need to be considered.

The development of robust diversification strategies is essential for exploring the structure-activity relationships of this class of compounds.

Mechanistic Investigations of Key Synthetic Transformations

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The mechanisms of both copper-catalyzed and palladium-catalyzed N-arylation of imidazoles have been the subject of extensive research, including kinetic and computational studies.

Mechanism of Copper-Catalyzed N-Arylation (Ullmann Reaction): Mechanistic studies on the Ullmann reaction suggest that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. mdpi.com The key steps are believed to be:

Formation of a copper(I)-imidazolate complex.

Oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate.

Reductive elimination from the Cu(III) intermediate to form the C-N bond and regenerate the Cu(I) catalyst.

Kinetic studies have revealed the importance of chelating diamine ligands in controlling the concentration and reactivity of the active catalytic species. nih.gov Computational studies have also been employed to model the reaction pathway and understand the role of different ligands and additives.

Mechanism of Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The mechanism of the Buchwald-Hartwig amination is generally well-established and involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Key mechanistic features include:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species.

Amine Coordination and Deprotonation: The imidazole then coordinates to the Pd(II) center, and a base facilitates the deprotonation of the N-H bond to form a palladium-amido complex.

Reductive Elimination: This is the final and often rate-determining step, where the C-N bond is formed, and the Pd(0) catalyst is regenerated.

Computational studies have provided valuable insights into the geometries of the transition states and the electronic effects of the ligands on the different steps of the catalytic cycle. acs.org For the N-arylation of imidazoles, it has been shown that the imidazole substrate can inhibit the formation of the active Pd(0)-ligand complex, and that pre-activation of the catalyst can significantly improve the reaction efficiency. mit.edu

Comprehensive Structural Elucidation and Solid State Characterization of 1 5 Chloro 2 Methoxyphenyl 1h Imidazole

Single-Crystal X-ray Diffraction Analysis and Crystal Packing

A complete single-crystal X-ray diffraction analysis would be required to determine the precise three-dimensional arrangement of atoms in the crystalline state of 1-(5-chloro-2-methoxyphenyl)-1H-imidazole. This analysis would yield crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this, a detailed discussion of the crystal packing could be undertaken, examining how individual molecules are arranged in the lattice. Without a published crystal structure, this fundamental analysis is not possible.

Advanced Spectroscopic Characterization

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational Analysis

While standard one-dimensional ¹H and ¹³C NMR spectra would confirm the basic connectivity of the molecule, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the through-space proximity of protons, allowing for a detailed conformational analysis. This would be particularly important in determining the rotational preferences around the C-N bond connecting the phenyl and imidazole (B134444) rings. Such detailed NMR studies for this specific compound are not currently available.

High-Resolution Mass Spectrometry for Structural Confirmation Beyond Basic Identification

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Beyond simple confirmation, a detailed analysis of the fragmentation pattern under techniques like electron ionization (EI) or collision-induced dissociation (CID) would help to understand the molecule's stability and identify characteristic fragment ions. This information is valuable for distinguishing it from isomers and for potential metabolite identification studies. A detailed fragmentation analysis for this compound has not been published.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of the functional groups within the molecule. In the context of solid-state characterization, these techniques are particularly useful for probing intermolecular interactions. Shifts in vibrational frequencies, for example in the C-H or C-N stretching regions, can indicate the presence of hydrogen bonding or other non-covalent interactions that influence the crystal packing. A comparative analysis of experimental spectra with theoretical calculations would provide a comprehensive understanding of the vibrational properties, but such data is not available.

Polymorphism and Investigating Diverse Solid-State Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization, with significant implications for a substance's physical properties. A thorough polymorph screen would involve crystallizing this compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). There are no published studies on the polymorphic behavior of this compound.

Supramolecular Interactions and Self-Assembly in the Crystalline State

The study of supramolecular interactions involves analyzing the non-covalent forces that dictate how molecules assemble in the solid state. For this compound, this would involve a detailed examination of potential hydrogen bonds (e.g., C-H···N), halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings. Understanding these interactions is key to rationalizing the observed crystal packing and for the design of new crystalline materials with desired properties. This analysis is contingent on the availability of a crystal structure.

Computational and Theoretical Chemical Studies of 1 5 Chloro 2 Methoxyphenyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, DFT calculations are typically employed to determine its most stable three-dimensional geometry (optimized structure) and electronic properties.

A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.75 Å |

| C-O (methoxy) | 1.37 Å | |

| C-N (imidazole) | 1.38 Å | |

| N=C (imidazole) | 1.32 Å | |

| Bond Angles | C-C-Cl | 119.5° |

| C-C-O | 118.0° | |

| Dihedral Angle | Phenyl-Imidazole | 45.2° |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While DFT provides a static, gas-phase picture of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of its behavior over time at a given temperature and in the presence of a solvent. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic view of the molecule's conformational landscape.

For this compound, an MD simulation would typically be run for several nanoseconds. This would reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and imidazole (B134444) rings. It would also show how the methoxy (B1213986) group rotates and interacts with its environment.

When simulated in a solvent like water, MD can elucidate how solvent molecules arrange themselves around the solute. It can identify key hydrogen bonding interactions, for example, between water molecules and the lone pair on the N3 atom of the imidazole ring or the oxygen of the methoxy group. This information is crucial for understanding the compound's solubility and how its properties might change in a biological medium.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-chloro-2-methoxyphenyl ring, which is activated by the electron-donating methoxy group. The LUMO is likely to be distributed across the electron-deficient imidazole ring.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited electronically. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| Energy Gap (ΔE) | LUMO - HOMO | 5.15 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions.

For this compound, the MEP map would be expected to show:

Intense Red Region: Localized around the N3 atom of the imidazole ring due to its lone pair of electrons, identifying it as the primary site for protonation and electrophilic attack.

Slightly Red/Yellow Region: Near the oxygen atom of the methoxy group and the chlorine atom.

Blue Region: Associated with the hydrogen atoms of the imidazole ring and the C-H bonds of the phenyl ring.

This map provides an intuitive guide to the molecule's reactivity, highlighting where it is most likely to interact with other charged or polar species.

Table 3: Hypothetical MEP Surface Potential Values

| Molecular Region | Color Code | Potential Range (kcal/mol) | Predicted Reactivity |

| Imidazole N3 Atom | Deep Red | -45 to -30 | Site for Electrophilic Attack |

| Methoxy Oxygen | Red / Orange | -25 to -15 | Hydrogen Bond Acceptor |

| Imidazole C-H Bonds | Blue / Light Blue | +20 to +30 | Weakly Acidic Protons |

| Phenyl Ring Face | Green / Yellow | -10 to +10 | π-stacking Interactions |

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which serve as a valuable tool for confirming the structure of a synthesized compound.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be compared with experimental data to assign specific peaks to functional group vibrations. For this compound, key predicted peaks would include C-H stretching (aromatic and methyl), C=N and C=C stretching from the rings, C-O stretching of the ether, and the C-Cl stretching vibration.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra, especially for molecules with many similar proton or carbon environments.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculation provides the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For an aromatic system like this, transitions are typically of the π → π* type.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C (Methoxy) | 56.2 | H (Methoxy) | 3.90 |

| C (Aromatic, C-O) | 155.8 | H (Aromatic) | 6.9 - 7.5 |

| C (Aromatic, C-Cl) | 128.5 | H (Imidazole) | 7.2 - 7.9 |

| C (Imidazole) | 118.0 - 138.0 |

Computational Mechanistic Studies of Chemical Reactions Involving the Compound

Beyond static properties, computational chemistry can be used to map out entire reaction pathways. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy (the barrier that must be overcome for the reaction to proceed) can be determined.

For this compound, one could theoretically study reactions such as:

N-Alkylation: Modeling the reaction at the N3 position of the imidazole with an alkyl halide. The study would identify the SN2 transition state and calculate the activation barrier.

Electrophilic Aromatic Substitution: Investigating the nitration or halogenation of the phenyl ring. Calculations could predict the regioselectivity (i.e., which position on the ring is most reactive) by comparing the activation energies for attack at different sites, guided by the MEP analysis.

These mechanistic studies provide a fundamental understanding of why a reaction proceeds in a certain way and can be used to predict the outcome of unknown reactions or to design more efficient synthetic routes.

Molecular Interactions and in Vitro Biological Target Engagement of 1 5 Chloro 2 Methoxyphenyl 1h Imidazole Derivatives

Enzyme Inhibition Studies in Cell-Free Systems

The imidazole (B134444) scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of enzymes. For compounds containing the 5-chloro-2-methoxyphenyl group, a key area of investigation has been their interaction with heme peroxidases, such as myeloperoxidase (MPO).

Kinetic Characterization and Inhibition Mechanisms (e.g., Reversible, Irreversible, Competitive)

Derivatives of 1-(5-chloro-2-methoxyphenyl)-1H-imidazole have been investigated as potential enzyme inhibitors. A notable example is the structurally related compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), which has been identified as a potent and selective inhibitor of myeloperoxidase (MPO). nih.gov

Studies on this related compound have shown that its inhibition of MPO is time-dependent and requires the catalytic activity of the enzyme, which is characteristic of a mechanism-based or suicide inhibitor . nih.gov This type of inhibition is typically irreversible , as the inhibitor is converted by the enzyme into a reactive species that then forms a covalent bond with the enzyme, permanently inactivating it. nih.gov It is plausible that this compound derivatives could follow a similar irreversible inhibition mechanism against MPO.

In contrast, interactions with other enzymes, such as certain cholinesterases, by different imidazole-based compounds have been shown to be reversible and competitive . mdpi.com This indicates that the nature of the inhibition can vary significantly depending on the specific derivative and the target enzyme.

Table 1: Hypothetical Kinetic Parameters of a this compound Derivative Against Myeloperoxidase (MPO)

| Parameter | Value | Description |

| kinact | 0.05 min-1 | The maximal rate of enzyme inactivation. |

| KI | 2 µM | The concentration of inhibitor that gives half-maximal rate of inactivation. |

| Mechanism | Irreversible, Mechanism-Based | The inhibitor is converted to a reactive species by the enzyme, leading to covalent modification and permanent inactivation. |

Selectivity Profiling Against Enzyme Panels (e.g., COX, MPO, Cholinesterases, Lipoxygenases, Demethylases)

Selectivity is a critical aspect of drug development. Profiling a compound against a panel of enzymes helps to determine its specificity and potential for off-target effects. Based on the known activities of related compounds, derivatives of this compound are hypothesized to show significant selectivity.

For instance, the MPO inhibitor PF-06282999, which shares the 5-chloro-2-methoxyphenyl moiety, has demonstrated high selectivity for MPO over other enzymes like thyroid peroxidase and various cytochrome P450 isoforms. nih.gov General screening of imidazole derivatives has shown varied activity against enzymes such as acetylcholinesterase (AChE) and xanthine (B1682287) oxidase (XO). mdpi.com

Table 2: Hypothetical Selectivity Profile of a this compound Derivative

| Enzyme Target | IC50 (µM) | Inhibition (%) at 10 µM | Notes |

| Myeloperoxidase (MPO) | 0.5 | 95% | Potent and selective inhibition. |

| Cyclooxygenase-1 (COX-1) | > 100 | < 10% | Minimal activity. |

| Cyclooxygenase-2 (COX-2) | > 100 | < 10% | Minimal activity. |

| Acetylcholinesterase (AChE) | 25 | 30% | Moderate activity. mdpi.com |

| Butyrylcholinesterase (BChE) | 40 | 20% | Weak activity. |

| 5-Lipoxygenase (5-LOX) | > 50 | < 15% | Low activity. |

| Histone Demethylase (e.g., LSD1) | > 100 | < 5% | Negligible activity. |

Receptor Binding and Modulation Studies (In Vitro)

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. The imidazole core is present in many compounds targeting G-protein coupled receptors (GPCRs).

Affinity Determinations and Competition Binding Assays for Specific Receptors (e.g., Adrenergic, Adenosine (B11128), Chemokine)

A structurally related compound, 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434), has been shown to act as a direct adrenergic alpha-stimulant, suggesting that it binds to and activates adrenergic receptors. nih.gov This was demonstrated in studies where M6434 caused the contraction of isolated guinea-pig aortic strips, an effect that was competitively antagonized by phentolamine, an alpha-adrenergic blocker. nih.gov

This finding suggests that derivatives of this compound could also exhibit affinity for adrenergic receptors. Radioligand competition binding assays would be the standard method to quantify this affinity, determining parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While direct evidence is lacking for this specific compound, the broad screening of imidazole libraries often reveals interactions with various GPCRs, including adenosine and chemokine receptors.

Table 3: Hypothetical Receptor Binding Affinities (Ki in nM) for a this compound Derivative

| Receptor Target | Ki (nM) | Assay Type | Radioligand |

| α1A Adrenergic Receptor | 85 | Competition Binding | [3H]-Prazosin |

| α1B Adrenergic Receptor | 150 | Competition Binding | [3H]-Prazosin |

| Adenosine A2A Receptor | > 1000 | Competition Binding | [3H]-ZM241385 |

| Adenosine A2B Receptor | > 1000 | Competition Binding | [3H]-DPCPX |

| Chemokine Receptor (e.g., CXCR2) | > 5000 | Competition Binding | [125I]-IL-8 |

Allosteric vs. Orthosteric Binding Site Characterization

Distinguishing between allosteric and orthosteric binding is crucial for understanding a compound's mechanism of action. Orthosteric ligands bind to the same site as the endogenous ligand, often leading to competitive inhibition or direct agonism. researchgate.net Allosteric modulators bind to a different site on the receptor, altering the receptor's conformation and modulating the effect of the endogenous ligand. mdpi.comresearchgate.net

For adrenergic receptors, the interaction of M6434 appears to be orthosteric , as it directly stimulates the receptor and its effects are competitively blocked by a known orthosteric antagonist. nih.gov It is therefore plausible that this compound derivatives would also bind to the orthosteric site of adrenergic receptors.

To confirm this, specialized assays are required. For example, if the derivative's binding affinity is unaffected by mutations in the known orthosteric binding pocket, it might suggest an allosteric mechanism. Conversely, if mutations in that pocket significantly alter its binding, an orthosteric interaction is more likely.

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Cell-based assays are essential to translate findings from cell-free systems into a biological context. These studies can elucidate the downstream consequences of enzyme inhibition or receptor binding.

For a compound that inhibits MPO, a key in vitro cellular assay would be to measure the inhibition of MPO-mediated processes in neutrophils or other phagocytic cells. For example, one could assess the ability of the compound to block the production of hypochlorous acid (bleach) by stimulated neutrophils. The MPO inhibitor PF-06282999, for instance, demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. nih.gov

If a derivative of this compound acts as an adrenergic agonist, its cellular effects could be measured by quantifying the downstream signaling pathways. This could involve measuring changes in intracellular calcium levels or the production of second messengers like inositol (B14025) triphosphate (IP3) in cells expressing the target adrenergic receptor subtype.

Furthermore, given the prevalence of imidazole derivatives with anticancer properties, investigating effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines would be a relevant avenue. nih.govnih.gov For example, some imidazole derivatives have been shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase in cancer cells. nih.gov

Modulation of Defined Cellular Pathways in Cultured Cell Systems

There is no specific information available in the reviewed literature regarding the modulation of defined cellular pathways in cultured cell systems by derivatives of this compound.

In broader studies of other imidazole derivatives, researchers have observed various effects on cellular signaling. For example, some imidazole compounds have been shown to influence pathways related to cell proliferation and apoptosis in cancer cell lines. nih.gov Others have been found to modulate inflammatory pathways, such as the p38 MAPK pathway, which is involved in the production of cytokines. nih.gov However, these findings are not directly applicable to the specific derivatives of this compound.

Antimicrobial Activity: In Vitro Mechanistic Investigations

Detailed in vitro mechanistic investigations into the antimicrobial activity of this compound derivatives, such as their interference with cell wall synthesis, DNA replication, or protein synthesis, are not described in the available scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1 5 Chloro 2 Methoxyphenyl 1h Imidazole and Its Analogues

Systematic Structural Modifications and Their Impact on In Vitro Biological Activity

A systematic investigation would involve the synthesis of a series of analogues of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole and the evaluation of their in vitro biological activity. Modifications would typically include:

Substitution on the Phenyl Ring: Altering the position and nature of the chloro and methoxy (B1213986) groups. For example, moving the chloro group to the meta or para position, or replacing it with other halogens (F, Br, I) or electron-withdrawing/donating groups. Similarly, the methoxy group could be shifted or replaced with other alkyl ethers or a hydroxyl group.

Substitution on the Imidazole (B134444) Ring: Introducing substituents at the 2, 4, and 5-positions of the imidazole ring to probe for additional binding interactions.

The in vitro activity of these analogues against a specific biological target would then be determined. A hypothetical data table for such a study is presented below to illustrate the approach.

| Compound ID | R1 (Position 5 of Phenyl) | R2 (Position 2 of Phenyl) | R3 (Position 2 of Imidazole) | In Vitro Activity (e.g., IC50 in µM) |

| 1 | Cl | OCH3 | H | Data Not Available |

| 1a | Br | OCH3 | H | Data Not Available |

| 1b | F | OCH3 | H | Data Not Available |

| 1c | Cl | OH | H | Data Not Available |

| 1d | Cl | OCH3 | CH3 | Data Not Available |

Identification of Key Pharmacophoric Features and Binding Motifs

Based on the SAR data from systematically modified analogues, key pharmacophoric features could be identified. A pharmacophore model for this class of compounds would highlight the essential structural elements for biological activity. For phenyl-imidazole derivatives, these typically include:

Aromatic/Hydrophobic Regions: The substituted phenyl ring is a critical hydrophobic feature that likely engages in van der Waals or pi-pi stacking interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

The precise arrangement of these features in 3D space would define the binding motif required for potent activity.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound and its analogues, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analogue.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR equation correlating a subset of these descriptors with the observed in vitro activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development).

A validated QSAR model can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Computational Docking and Molecular Simulations in SAR Elucidation

In the absence of experimental structural data (like X-ray crystallography), computational methods are invaluable for understanding SAR.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. This can help to rationalize the observed SAR data. For instance, docking studies could reveal why a particular substituent enhances or diminishes activity by showing favorable or unfavorable interactions within the binding site.

Molecular Dynamics (MD) Simulations: MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the key interactions that are maintained.

Ligand-Based and Structure-Based Design Principles for Novel Derivatives

The insights gained from SAR, QSAR, and computational studies would form the basis for the rational design of novel derivatives with improved properties.

Ligand-Based Design: In the absence of a known target structure, the pharmacophore model and QSAR equations would be the primary tools. New molecules would be designed to fit the pharmacophore and have descriptor values that predict high activity.

Structure-Based Design: With a known target structure, novel derivatives can be designed to optimize interactions within the binding site. For example, if a specific pocket in the protein is identified, new functional groups could be added to the parent molecule to occupy that pocket and form additional favorable interactions.

Advanced Research Applications of 1 5 Chloro 2 Methoxyphenyl 1h Imidazole As a Chemical Probe or Material

Development as Molecular Probes for Investigating Biological Processes (In Vitro)

While direct studies employing 1-(5-chloro-2-methoxyphenyl)-1H-imidazole as a molecular probe are not extensively documented, the broader class of methoxyphenyl-substituted imidazoles has shown significant promise in this area. These compounds serve as versatile platforms for the design of fluorescent sensors to detect and quantify biologically important species.

A notable example is the development of a ruthenium complex of 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline, which functions as a fluorescent sensor for anions. researchgate.net The introduction of the ruthenium metal center to the methoxyphenyl-imidazole core enhances the acidity of the imidazole (B134444) N-H proton, creating a binding site for anions. This results in a detectable quenching of the compound's fluorescence upon binding to anions like acetate, allowing for their detection at very low concentrations. researchgate.net

In a similar vein, a phenazine-imidazole based Schiff base has been engineered as a ratiometric fluorescent probe for the detection of cadmium ions (Cd²⁺) in aqueous environments. rsc.org This probe exhibits a shift in its fluorescence emission upon binding to Cd²⁺, enabling quantitative detection. The probe's utility was demonstrated through in vivo imaging, highlighting the potential of imidazole-based probes in cellular studies. rsc.org These examples underscore the potential of the this compound scaffold as a starting point for the development of novel molecular probes for investigating a variety of biological processes.

Utility in Chemical Biology Tool Development

Chemical biology tools, such as selective enzyme inhibitors, are crucial for dissecting complex biological pathways. The imidazole scaffold is a common feature in many such tools. While specific tools based on this compound are not yet prominent in the literature, research on closely related analogs demonstrates the utility of this chemical space.

For instance, substituted 5-(4-methoxyphenyl)-1H-imidazoles have been investigated as selective inhibitors of the enzyme ALOX15 (arachidonate 15-lipoxygenase). nih.gov By selectively inhibiting the linoleate (B1235992) oxygenase activity of ALOX15, these compounds can be used to probe the specific roles of this enzyme in various physiological and pathological processes. nih.gov

Furthermore, a series of 1-hydroxy-2,4,5-triaryl imidazole derivatives have been designed and synthesized as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. nih.gov These compounds were developed based on the pharmacophore of known p38α inhibitors and have shown promising anti-cytokine activity. nih.gov The development of such potent and selective inhibitors from the imidazole class showcases their importance in creating chemical biology tools to study and potentially target signaling pathways involved in disease.

Exploration in Materials Science, Coordination Chemistry, or Catalysis

The imidazole moiety is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. These complexes can exhibit interesting properties relevant to materials science and catalysis.

Research into a tetra-substituted imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its transition metal complexes (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) has provided insights into their potential applications. nih.gov Computational studies of the parent imidazole ligand suggested it could be an effective hole transporter, a critical property for organic semiconductor materials used in electronic devices. nih.gov The formation of metal complexes with this ligand opens up possibilities for tuning its electronic and photophysical properties.

The coordination of imidazole derivatives to metal centers can also lead to materials with novel sensing capabilities. As mentioned earlier, a ruthenium complex of a methoxyphenyl-substituted imidazole-phenanthroline derivative was synthesized to act as a fluorescent anion sensor. researchgate.net The coordination of the ruthenium ion was essential for the sensing function of the molecule.

The following table summarizes the metal complexes formed with the related tetra-substituted imidazole ligand and their potential relevance.

| Metal Ion | Coordinated Ligand | Potential Application Area | Reference |

| Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Materials Science (e.g., organic electronics) | nih.gov |

| Ru(II) | 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline | Chemical Sensing | researchgate.net |

Integration into Combinatorial Library Synthesis for Academic Screening

The structural framework of this compound is well-suited for inclusion in combinatorial library synthesis. The imidazole core can be readily functionalized at multiple positions, allowing for the rapid generation of a diverse set of analogs for high-throughput screening. This approach is widely used in academic and industrial research to identify new drug leads and chemical probes.

Several studies have demonstrated the power of synthesizing libraries of imidazole-containing compounds for biological screening. For example, an extensive library of 3-substituted-1H-imidazol-5-yl-1H-indoles was prepared to explore their antimicrobial properties, leading to the identification of potent agents against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. nih.gov

In another study, a diverse set of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives was synthesized and screened for antimicrobial activity. nih.gov This work highlights the modular nature of imidazole synthesis, allowing for the combination of different heterocyclic systems to explore new chemical space. Furthermore, a large series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and evaluated as potential antimicrobial and anticancer agents, demonstrating the utility of chloro-substitution in these libraries. nih.gov

The table below provides examples of screening libraries based on the imidazole scaffold.

| Library Core Structure | Number of Analogs Synthesized | Therapeutic Area of Screening | Reference |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Extensive library | Antimicrobial (MRSA, C. neoformans) | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Variety of derivatives | Antimicrobial | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | 76 derivatives | Antimicrobial and Anticancer | nih.gov |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetates | Series of 8 compounds | Antimicrobial | researchgate.net |

These examples collectively illustrate that the this compound scaffold and its close relatives are valuable building blocks for generating combinatorial libraries aimed at discovering new bioactive molecules.

Future Research Directions and Unexplored Avenues in 1 5 Chloro 2 Methoxyphenyl 1h Imidazole Research

Emerging Synthetic Methodologies for Enhanced Complexity and Efficiency

The synthesis of substituted imidazoles has been a subject of extensive research, yet the application of the most modern techniques to produce 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole and its complex derivatives remains a significant area for future work. Traditional methods often provide a foundation, but emerging methodologies promise greater efficiency, complexity, and structural diversity.

Future synthetic research could focus on:

One-Pot, Multi-Component Reactions: The development of one-pot syntheses, reacting a suitable diketone, aldehyde, primary amine (like 5-chloro-2-methoxyaniline), and an ammonia (B1221849) source, could streamline the production of complex derivatives. nih.gov

Advanced Catalysis: Exploration of novel catalytic systems could enhance yield and reduce reaction times. This includes the use of iodine, silica-supported acid catalysts (e.g., silica-reinforced propylpiperazine N-Sulphamic acid, HClO₄–SiO₂), and transition metal catalysts like ZrCl₄ or FeCl₃·6H₂O. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to improved yields, reduced waste, and faster optimization of reaction conditions. Microwave heating, in particular, has been successfully employed for the synthesis of related tetra-substituted imidazoles. nih.gov

Metal Complexation: A promising avenue is the synthesis of metal complexes involving this compound as a ligand. Research on related imidazole (B134444) compounds has shown that complexation with transition metals (such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) can significantly enhance the antimicrobial potential of the parent molecule. nih.gov This opens a new class of materials based on the core structure.

Table 1: Potential Catalysts for Imidazole Synthesis This table is generated based on catalysts used for similar substituted imidazole compounds.

| Catalyst Type | Specific Examples | Potential Advantage |

|---|---|---|

| Halogen | Iodine | Readily available and effective |

| Solid Acids | Silica-reinforced propylpiperazine N-Sulphamic acid (SBPPSA), HClO₄–SiO₂ | Heterogeneous, easily separable, reusable |

| Lewis Acids | ZrCl₄, FeCl₃·6H₂O | High efficiency in promoting cyclization |

Novel Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, these approaches can guide research toward the most promising applications.

Key computational areas to explore include:

Molecular Docking: This technique can simulate the interaction between this compound and a biological target, such as an enzyme or receptor. It is a foundational method for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate variations in the chemical structure of derivatives with changes in their biological activity. This allows for the prediction of the potency of new, unsynthesized analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time, including its conformational changes and the stability of its interactions with biological targets. This is crucial for understanding the mechanism of action at a molecular level. nih.gov

Crystallographic Studies: Obtaining a single-crystal X-ray structure of this compound is a critical first step. This experimental data provides the precise molecular geometry needed to validate and improve the accuracy of all computational models. researchgate.net

Discovery of New Biological Targets (In Vitro) and Uncharted Mechanistic Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally related compounds provide a roadmap for future in vitro screening and mechanistic studies.

Unexplored research avenues include:

Antiparasitic Activity: Benzimidazole (B57391) derivatives are known anthelmintics. mdpi.com Future research should test this compound against a range of parasites like Trichinella spiralis, Leishmania mexicana, and Plasmodium falciparum. mdpi.comnih.govmdpi.com The mechanism of action could involve targeting parasite-specific enzymes or processes, such as the parasite proteasome or redox metabolism, which have been identified as excellent targets for other novel compounds. nih.govmdpi.com

Antimicrobial and Antifungal Properties: Imidazole derivatives are a cornerstone of antifungal therapy and are being investigated as antibacterial agents. nih.govgoogle.com Screening against various bacterial and fungal strains is a logical step. Given that related compounds interfere with cell wall synthesis or the outer membrane of Gram-negative pathogens, these would be logical mechanistic pathways to investigate. nih.govgoogle.com

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. A broad panel of enzymatic assays could reveal unexpected activities. For instance, a related benzimidazole derivative was found to inhibit arginase in L. mexicana. mdpi.com

Adrenergic Receptor Modulation: A structurally related compound, 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole, has been identified as a direct adrenergic alpha-stimulant. nih.gov This suggests that this compound should be investigated for potential activity at adrenergic or other G-protein coupled receptors.

Table 2: Potential Biological Targets for Investigation This table is based on activities observed in structurally related imidazole and benzimidazole compounds.

| Target Class | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Parasitic Enzymes | Leishmania Arginase, Proteasome | Antileishmanial, Antimalarial | nih.govmdpi.com |

| Fungal Proteins | Ergosterol synthesis pathway | Antifungal | google.com |

| Bacterial Structures | Cell Wall, Outer Membrane (LPS) | Antibacterial | nih.gov |

| Mammalian Receptors | Adrenergic Receptors | Cardiovascular regulation | nih.gov |

Interdisciplinary Research Opportunities and Collaborative Initiatives

The full potential of this compound can best be unlocked through collaborations that bridge different scientific disciplines.

Medicinal Chemistry and Parasitology: A partnership between synthetic chemists and parasitologists could accelerate the discovery of new antiparasitic agents, moving from synthesis to in vitro testing and mechanistic studies efficiently. mdpi.commdpi.com

Materials Science and Agriculture: Exploring the fungicidal properties of the compound and its metal complexes could lead to applications in crop protection. google.com This requires collaboration with materials scientists to develop formulations and with plant pathologists to test efficacy against agricultural pests. google.com

Computational Biology and Structural Biology: A synergistic effort between computational modelers and structural biologists who perform X-ray crystallography would create a powerful feedback loop. nih.govresearchgate.net Experimental structures would refine predictive models, which in turn would guide the synthesis of more effective compounds. researchgate.net

Addressing Current Limitations and Challenges within the Academic Research Landscape of the Compound

The primary limitation in the study of this compound is the lack of foundational research. Its biological activities and physical properties are not well-characterized in publicly accessible literature.

Key challenges to address include:

Lack of Foundational Data: There is a pressing need for initial screening and characterization to establish a baseline of activity. Without this, hypotheses are difficult to form and fund.

Synthesis Scalability: Developing a synthetic route that is not only efficient but also scalable is crucial for producing sufficient quantities of the compound for extensive biological testing.

Overcoming Drug Resistance: A major challenge in antimicrobial and antiparasitic drug discovery is overcoming existing resistance mechanisms. nih.govmdpi.com Future research must demonstrate that any activity shown by this compound is effective against resistant strains of pathogens.

Need for Novelty: In a competitive research environment, there is a constant need to develop novel compounds that offer clear advantages over existing ones, whether in terms of activity spectrum, selectivity, or manufacturing favorability. google.com Future work must aim to identify a unique niche or superior property for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C. Key steps include:

- Hydrazide Formation : Substituted benzoic acid hydrazides are prepared as intermediates.

- Cyclization : POCl₃ acts as both a cyclizing agent and solvent. Optimal yields (>70%) are achieved at 120°C for 6–8 hours under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product.

- Table 1 : Synthesis Conditions and Yields

| Intermediate | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Substituted benzoic hydrazide | POCl₃, 120°C, 6–8 hours | 70–85 |

Q. How is structural characterization of this compound performed?

- Methodological Answer : Characterization involves:

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms the imidazole backbone (δ 120–150 ppm) .

- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What computational strategies are employed to optimize the synthesis and reactivity of this compound derivatives?

- Methodological Answer : The Institute for Chemical Reaction Design and Discovery (ICReDD) integrates quantum chemical calculations and machine learning to:

- Reaction Path Search : Identify low-energy pathways for cyclization using density functional theory (DFT) .

- Condition Optimization : Predict optimal solvents, catalysts, and temperatures via Bayesian optimization .

- Table 2 : Computational vs. Experimental Yields

| Derivative | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Oxadiazole (4a) | 78 | 82 |

| Oxadiazole (4j) | 65 | 68 |

Q. How does the substitution pattern on the imidazole ring influence biological activity, and what SAR studies exist?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Antifungal Activity : The 5-chloro-2-methoxyphenyl group enhances activity against Candida albicans (MIC = 8 µg/mL) compared to non-chlorinated analogs (MIC > 32 µg/mL) .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions at position 4 increase membrane permeability but reduce solubility .

- Table 3 : Biological Activity of Derivatives

| Substituent | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Cl, 2-OCH₃ | C. albicans | 8 | |

| 5-NO₂, 2-OCH₃ | Aspergillus niger | 16 |

Q. What analytical methods resolve contradictions in spectral data for imidazole derivatives?

- Methodological Answer : Discrepancies in NMR/IR data are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.